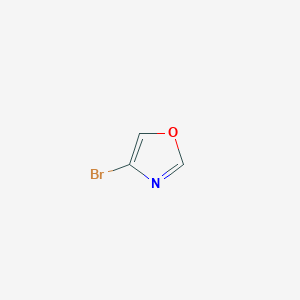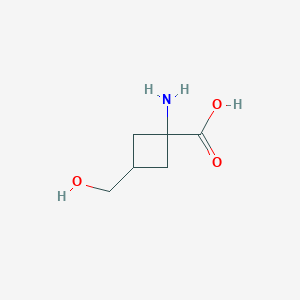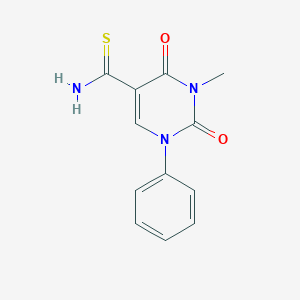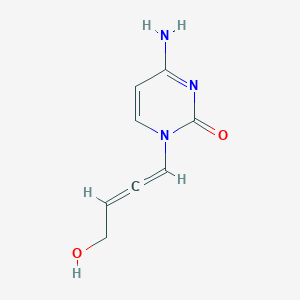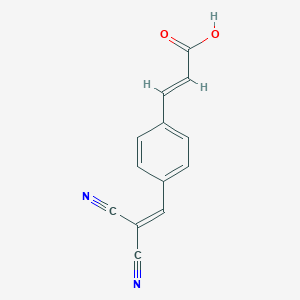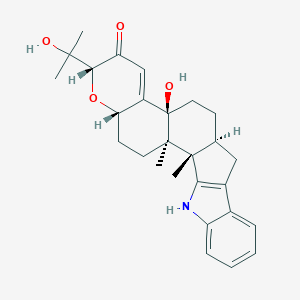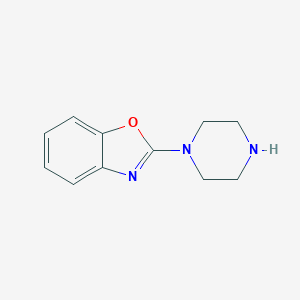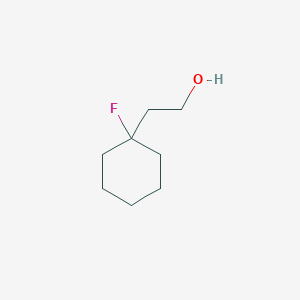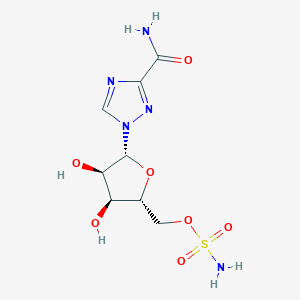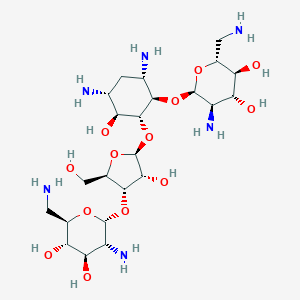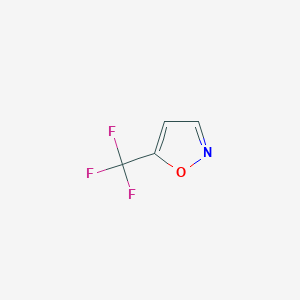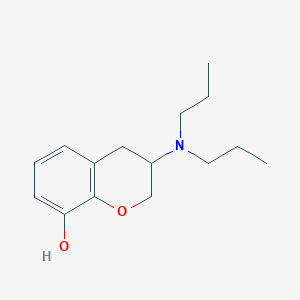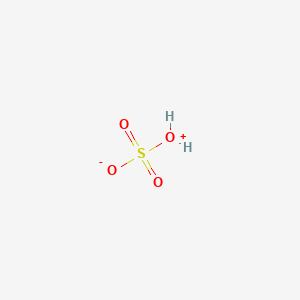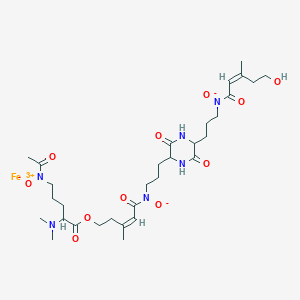
N(alpha)-Dimethylisoneocoprogen I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Dimethylisoneocoprogen I is a naturally occurring compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoneocoprostanol family and is isolated from the fungus Aspergillus versicolor.
Mecanismo De Acción
The exact mechanism of action of N(alpha)-Dimethylisoneocoprogen I is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins that are involved in cellular processes. These include DNA synthesis, protein synthesis, and cell division.
Efectos Bioquímicos Y Fisiológicos
N(alpha)-Dimethylisoneocoprogen I has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the prevention of viral replication, and the inhibition of fungal growth. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N(alpha)-Dimethylisoneocoprogen I in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for the development of new cancer treatments. However, the low yield of the synthesis process makes it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on N(alpha)-Dimethylisoneocoprogen I. One area of research is the development of new cancer treatments that utilize the compound's ability to inhibit cancer cell growth. Another area of research is the investigation of the compound's potential as a neuroprotective agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects.
Conclusion:
In conclusion, N(alpha)-Dimethylisoneocoprogen I is a naturally occurring compound that has potential applications in various fields, including cancer treatment and neuroprotection. The compound's mechanism of action is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. While the low yield of the synthesis process is a limitation for lab experiments, further research is needed to fully understand the compound's potential and to identify potential side effects.
Métodos De Síntesis
The synthesis of N(alpha)-Dimethylisoneocoprogen I is a complex process that involves the isolation of the compound from the fungus Aspergillus versicolor. This process includes extraction, purification, and identification of the compound. The yield of this process is low, which makes it difficult to obtain large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
N(alpha)-Dimethylisoneocoprogen I has been the subject of several scientific studies due to its potential applications in various fields. The compound has been studied for its anticancer, antiviral, and antifungal properties. It has also been investigated for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 5-[acetyl(oxido)amino]-2-(dimethylamino)pentanoate;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)36(46)15-6-9-24-29(42)33-25(30(43)32-24)10-7-16-37(47)28(41)20-22(2)13-18-48-31(44)26(34(4)5)11-8-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19-,22-20-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDNKJWCYIABN-JDVCJPALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49FeN6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(alpha)-Dimethylisoneocoprogen I | |
CAS RN |
117852-96-7 |
Source


|
| Record name | N(alpha)-Dimethylisoneocoprogen I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

